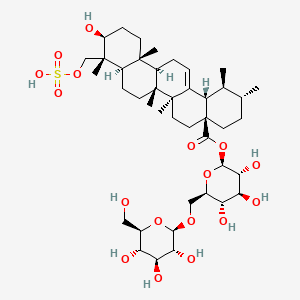
Urs-12-en-28-oic acid, 3-hydroxy-23-(sulfooxy)-,28-(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)ester,(3beta,4alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urs-12-en-28-oic acid, 3-hydroxy-23-(sulfooxy)-,28-(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)ester,(3beta,4alpha)- is a complex triterpenoid saponin. This compound is characterized by its unique structure, which includes a ursane skeleton, multiple hydroxyl groups, and glycosidic linkages. It is often found in various medicinal plants and has been studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urs-12-en-28-oic acid, 3-hydroxy-23-(sulfooxy)-,28-(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)ester,(3beta,4alpha)- involves several steps:
Starting Material Preparation: The synthesis begins with the preparation of the ursane skeleton, which can be derived from natural sources or synthesized from simpler triterpenoids.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the ursane skeleton using reagents like osmium tetroxide or hydrogen peroxide.
Sulfonation: The hydroxyl group at position 23 is sulfonated using reagents such as sulfur trioxide-pyridine complex.
Glycosylation: The final step involves the attachment of glucopyranosyl groups at position 28. This is typically achieved using glycosyl donors like trichloroacetimidates under acidic conditions.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, followed by purification using chromatographic techniques. Large-scale synthesis may also employ biotechnological methods, such as microbial fermentation, to produce the ursane skeleton and subsequent chemical modifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly
Properties
CAS No. |
125343-11-5 |
|---|---|
Molecular Formula |
C42H68O17S |
Molecular Weight |
877.0 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,12a-hexamethyl-9-(sulfooxymethyl)-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C42H68O17S/c1-20-9-14-42(37(51)59-36-34(50)32(48)30(46)24(58-36)18-55-35-33(49)31(47)29(45)23(17-43)57-35)16-15-40(5)22(28(42)21(20)2)7-8-26-38(3)12-11-27(44)39(4,19-56-60(52,53)54)25(38)10-13-41(26,40)6/h7,20-21,23-36,43-50H,8-19H2,1-6H3,(H,52,53,54)/t20-,21+,23-,24-,25-,26-,27+,28+,29-,30-,31+,32+,33-,34-,35-,36+,38+,39+,40-,41-,42+/m1/s1 |
InChI Key |
JHDRQQVCLPTAQB-WULYMSDJSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)COS(=O)(=O)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)



![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)



![(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol](/img/structure/B12793063.png)

